(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate
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Overview
Description
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with but-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the but-2-enoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
But-2-enoyl derivatives: Compounds with the but-2-enoyl group attached to different core structures.
Uniqueness
(S,E)-Methyl 1-(but-2-enoyl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the combination of the pyrrolidine ring with the but-2-enoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (2S)-1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-9(12)11-7-4-6-8(11)10(13)14-2/h3,5,8H,4,6-7H2,1-2H3/b5-3+/t8-/m0/s1 |
InChI Key |
WKUYUZZJHILCCK-WGAJWPLOSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCC[C@H]1C(=O)OC |
Canonical SMILES |
CC=CC(=O)N1CCCC1C(=O)OC |
Origin of Product |
United States |
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